molecular formula C10H12N4O2 B13872547 1-(1-Ethylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one

1-(1-Ethylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one

Cat. No.: B13872547
M. Wt: 220.23 g/mol
InChI Key: WLYFXHPXYNYYPC-UHFFFAOYSA-N
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Description

1-(1-Ethylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyrazole Ring: Starting with an appropriate precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions.

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through condensation reactions involving hydrazine derivatives and diketones.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield corresponding aldehydes or acids.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 1-(1-Ethylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one
  • 1-(1-Propylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one

Uniqueness

1-(1-Ethylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one may have unique properties due to the presence of the ethyl group, which can influence its biological activity and chemical reactivity compared to its methyl or propyl analogs.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

1-(1-ethylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one

InChI

InChI=1S/C10H12N4O2/c1-2-13-6-8(5-11-13)14-4-3-10(16)9(7-15)12-14/h3-6,15H,2,7H2,1H3

InChI Key

WLYFXHPXYNYYPC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)N2C=CC(=O)C(=N2)CO

Origin of Product

United States

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